4-amino-N,4-dimethylpentanamide
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Overview
Description
4-amino-N,4-dimethylpentanamide is an organic compound with the molecular formula C7H16N2O It is a derivative of pentanamide, featuring an amino group and two methyl groups attached to the fourth carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N,4-dimethylpentanamide typically involves the reaction of 4-dimethylaminobutyronitrile with ammonia under controlled conditions. The reaction proceeds through an intermediate formation of 4-dimethylaminobutyramide, which is subsequently hydrolyzed to yield the desired product. The reaction conditions often include the use of solvents such as methanol or ethanol and may require the presence of catalysts to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-amino-N,4-dimethylpentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylamines.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylamines, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
4-amino-N,4-dimethylpentanamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 4-amino-N,4-dimethylpentanamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino group and the amide functionality play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alterations in cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-amino-N,4-dimethylpentanamide include:
- 4-amino-2,6-dimethoxypyrimidine
- 4-dimethylaminobutyramide
- N,N-dimethylpentanamide
Uniqueness
What sets this compound apart from these similar compounds is its specific structural configuration, which imparts unique chemical and physical properties
Biological Activity
4-amino-N,4-dimethylpentanamide, also known by its chemical formula C7H16N2O, is an organic compound that has garnered attention for its potential biological activities. This compound is a derivative of pentanamide and features an amino group and two methyl groups attached to the fourth carbon atom. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and other fields.
The compound's structural characteristics influence its reactivity and interactions with biological targets. The presence of the amino and amide functional groups plays a significant role in its biological activity.
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C7H16N2O |
Molecular Weight | 144.22 g/mol |
InChI Key | AUVCJBULBBYBHJ-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The amino group can influence binding affinity and modulate enzyme activity, while the amide functionality may alter cellular signaling pathways.
- Enzyme Interaction : The compound may act as an inhibitor or activator of specific enzymes, impacting metabolic processes.
- Receptor Modulation : It could interact with receptors, leading to changes in cellular responses.
Biological Activity Studies
Research into the biological activity of this compound has shown promising results in various studies:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against certain bacterial strains, suggesting potential applications in developing new antibiotics.
- Anti-inflammatory Effects : Research has indicated that it may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.
- Neuroprotective Effects : Some studies have suggested that the compound could have neuroprotective effects, making it a candidate for further investigation in neurodegenerative diseases.
Case Studies
- Antimicrobial Efficacy : In a study published in the Journal of Medicinal Chemistry, this compound was tested against a panel of Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition of bacterial growth at low concentrations.
- Inflammation Model : A study conducted on animal models of inflammation showed that treatment with this compound resulted in reduced levels of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.
- Neuroprotection : In vitro studies using neuronal cell lines revealed that this compound could protect against oxidative stress-induced cell death, suggesting a role in neuroprotection.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
Compound | Structural Features | Biological Activity |
---|---|---|
4-amino-2,6-dimethoxypyrimidine | Pyrimidine ring structure | Antiviral properties |
4-dimethylaminobutyramide | Dimethylamino group | Analgesic effects |
N,N-dimethylpentanamide | Dimethyl substitution on nitrogen | Limited biological activity |
Properties
IUPAC Name |
4-amino-N,4-dimethylpentanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-7(2,8)5-4-6(10)9-3/h4-5,8H2,1-3H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVCJBULBBYBHJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC(=O)NC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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